

# Potential for naloxegol to induce opioid withdrawal symptoms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Naloxegol oxalate |           |
| Cat. No.:            | B560108           | Get Quote |

# Technical Support Center: Naloxegol and Opioid Withdrawal

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for naloxegol to induce opioid withdrawal symptoms.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of naloxegol?

Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is a PEGylated derivative of naloxone, a modification that limits its ability to cross the blood-brain barrier (BBB).[1][4] Naloxegol functions by binding to mu-opioid receptors in the gastrointestinal tract, thereby inhibiting the constipating effects of opioids without affecting their central analgesic properties.

Q2: Does naloxegol cross the blood-brain barrier and induce central opioid withdrawal?

The potential for naloxegol to cross the blood-brain barrier is negligible. This is due to two main factors:

• PEGylation: The addition of a polyethylene glycol (PEG) moiety increases the molecule's size and polarity, reducing its passive permeability across the BBB. In preclinical models, the

## Troubleshooting & Optimization





permeability of naloxegol at the blood-brain barrier was found to be 15-fold lower than that of naloxone.

• P-glycoprotein (P-gp) Efflux: Naloxegol is a substrate for the P-glycoprotein transporter, an efflux pump at the BBB that actively transports the drug out of the central nervous system.

Clinical studies have consistently shown no evidence of centrally mediated opioid withdrawal signs or symptoms with naloxegol treatment.

Q3: What have clinical trials shown regarding naloxegol and opioid withdrawal symptoms?

Phase II and Phase III clinical trials (including the KODIAC-04, KODIAC-05, and KODIAC-08 studies) have demonstrated that naloxegol is not associated with an increase in centrally mediated opioid withdrawal symptoms. Key findings from these studies include:

- Pain scores and mean daily opioid doses remained stable throughout the treatment periods.
- There were no statistically significant increases in opioid withdrawal scores from baseline compared to placebo.
- The most frequently reported adverse events were gastrointestinal in nature, such as abdominal pain, diarrhea, and nausea, and were typically mild to moderate and transient.

Q4: Are there any specific circumstances where naloxegol might contribute to opioid withdrawal?

While naloxegol on its own has a very low risk of inducing central opioid withdrawal, a case report has described a patient developing acute opioid withdrawal syndrome after being treated with a combination of naloxegol and an oxycodone/naloxone formulation. This suggests a potential for an interaction when two opioid antagonists are used concurrently. Therefore, caution is advised when considering the use of naloxegol in patients already receiving another opioid antagonist.

# **Troubleshooting Guides**

Issue: A subject in our preclinical study is exhibiting signs of opioid withdrawal after naloxegol administration.



## Potential Causes and Troubleshooting Steps:

- Blood-Brain Barrier Integrity:
  - Question: Is there any reason to suspect compromised BBB integrity in the animal model (e.g., neurological disease, inflammation, co-administration of drugs known to affect BBB permeability)?
  - Action: Review the experimental model and any concomitant medications. Consider assessing BBB permeability in a subset of animals.
- Drug-Drug Interactions:
  - Question: Is the subject receiving any other medications, particularly other opioid antagonists or P-glycoprotein inhibitors?
  - Action: Conduct a thorough review of all administered compounds. P-gp inhibitors could theoretically increase CNS penetration of naloxegol.

#### Dosage:

- Question: Is the administered dose of naloxegol appropriate for the animal model and consistent with established preclinical protocols?
- Action: Verify dose calculations and administration routes. While clinical trials in humans have tested doses up to 1000 mg without significant central effects, preclinical models may have different sensitivities.

Issue: We are observing a higher than expected incidence of gastrointestinal adverse events (diarrhea, abdominal pain) in our clinical trial participants.

Potential Causes and Troubleshooting Steps:

- Mechanism of Action:
  - Explanation: These are the most common adverse events associated with naloxegol and are a direct result of its mechanism of action – the reversal of opioid-induced constipation.



 Action: Ensure that trial participants are adequately informed about these potential side effects. Monitor the severity and duration of these events. Most are reported to be mild to moderate and transient.

#### Dose:

- Observation: The frequency and severity of gastrointestinal adverse events have been shown to be dose-related in some studies.
- Action: If clinically warranted and protocol allows, consider if a dose adjustment (e.g., from 25 mg to 12.5 mg) is appropriate for affected participants.

## **Data Presentation**

Table 1: Incidence of Common Adverse Events in Phase III Clinical Trials of Naloxegol (KODIAC-04 & KODIAC-05)

| Adverse Event  | Naloxegol 12.5 mg | Naloxegol 25 mg | Placebo      |
|----------------|-------------------|-----------------|--------------|
| Abdominal Pain | 7.6%              | 15.8%           | 5.0%         |
| Diarrhea       | 6.8%              | 10.4%           | 5.0%         |
| Nausea         | 6.3%              | 8.3%            | 5.0%         |
| Vomiting       | 2.5%              | 3.7%            | Not Reported |
| Flatulence     | Higher in 25mg    | Higher in 25mg  | Lower        |
| Fall           | 2.5%              | 0.8%            | Not Reported |

Data adapted from Tack et al. 2015, as cited in a broader review. Note that specific placebo percentages for all events were not detailed in the source.

Table 2: Key Findings from a 52-Week Safety Study of Naloxegol (KODIAC-08)



| Outcome                        | Naloxegol 25 mg                                           | Usual Care                           |
|--------------------------------|-----------------------------------------------------------|--------------------------------------|
| Mean Exposure Duration         | 268 days                                                  | 297 days                             |
| Opioid Withdrawal AEs          | 0 (attributable to naloxegol)                             | 0                                    |
| Stable Pain Scores             | Yes                                                       | Yes                                  |
| Stable Mean Daily Opioid Doses | Yes                                                       | Yes                                  |
| Most Frequent AEs              | Abdominal pain, diarrhea,<br>nausea, headache, flatulence | Lower incidence than naloxegol group |

Data from Webster et al. 2014.

# **Experimental Protocols**

Protocol 1: Assessment of Central Opioid Effects in Humans (Morphine-Induced Miosis Study)

- Objective: To evaluate the ability of naloxegol to cross the blood-brain barrier and antagonize central opioid effects.
- Methodology:
  - Healthy male volunteers were enrolled in a double-blind, crossover study with a 1-week washout period.
  - Subjects received a standardized intravenous dose of morphine (5 mg/70 kg) to induce miosis (pupil constriction), a centrally mediated opioid effect.
  - Concurrently, subjects received an oral dose of naloxegol (ranging from 8 mg to 1000 mg)
     or a placebo solution.
  - Pupil diameter was measured at specified time points to assess the degree of miosis.
  - The lack of reversal of morphine-induced miosis by naloxegol indicated its limited penetration into the central nervous system.



Protocol 2: Phase III Clinical Trial for Efficacy and Safety of Naloxegol (KODIAC-04 and KODIAC-05)

- Objective: To evaluate the efficacy and safety of naloxegol for the treatment of opioidinduced constipation (OIC) in patients with non-cancer pain.
- Methodology:
  - A total of 1,352 patients with OIC were enrolled in two identical, multicenter, randomized, double-blind, placebo-controlled studies.
  - Participants were randomized to receive naloxegol (12.5 mg or 25 mg) or placebo once daily for 12 weeks.
  - Primary Efficacy Endpoint: The percentage of responders, defined as having ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline for ≥9 of the 12 weeks and for ≥3 of the last 4 weeks.
  - Safety Assessments:
    - Monitoring and recording of all adverse events.
    - Assessment of pain scores using a numerical rating scale.
    - Recording of daily opioid dosage.
    - Evaluation of opioid withdrawal symptoms using a validated scale (e.g., Clinical Opiate
       Withdrawal Scale COWS), although the specific scale was not named in the review.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of naloxegol.





Click to download full resolution via product page

Caption: Phase III clinical trial workflow.





Click to download full resolution via product page

Caption: Rationale for low risk of opioid withdrawal.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The role of naloxegol in the management of opioid-induced bowel dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]



- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential for naloxegol to induce opioid withdrawal symptoms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560108#potential-for-naloxegol-to-induce-opioid-withdrawal-symptoms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com